(S)-6-chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine

TRPV4 antagonist Ion channel pharmacology Calcium flux assay

(S)-6-Chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine (CAS 1612174-27-2) is a single-enantiomer, chlorinated pyridine-3,4-diamine derivative that acts as a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The compound is exemplified as Example 125 in US Patent 11,260,049 and exhibits sub-nanomolar inhibitory activity at human TRPV4.

Molecular Formula C8H9ClF3N3
Molecular Weight 239.62 g/mol
Cat. No. B8205433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine
Molecular FormulaC8H9ClF3N3
Molecular Weight239.62 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)NC1=CC(=NC=C1N)Cl
InChIInChI=1S/C8H9ClF3N3/c1-4(8(10,11)12)15-6-2-7(9)14-3-5(6)13/h2-4H,13H2,1H3,(H,14,15)/t4-/m0/s1
InChIKeyMBRRDFXBHVJDTH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-Chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine – A Defined TRPV4 Antagonist with Resolved Chiral Identity for Procurement


(S)-6-Chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine (CAS 1612174-27-2) is a single-enantiomer, chlorinated pyridine-3,4-diamine derivative that acts as a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel [1]. The compound is exemplified as Example 125 in US Patent 11,260,049 and exhibits sub-nanomolar inhibitory activity at human TRPV4 [1]. Its defined (S)-stereochemistry at the trifluoropropan-2-yl substituent distinguishes it from racemic or opposite-enantiomer preparations, a factor critical for reproducible pharmacology in TRPV4-targeted programs [1].

Why Generic TRPV4 Antagonists Cannot Substitute for (S)-6-Chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine in Critical Workflows


TRPV4 antagonists span multiple chemotypes with widely divergent potency, species selectivity, and off-target profiles [1]. Even within a single patent family, analogs differing by a single substituent show IC₅₀ values ranging from 0.3 nM to >7 nM at human TRPV4 [1][2]. The (S)-configured trifluoropropan-2-yl group on the N4 position is not a passive structural feature; chirality at this center directly impacts target engagement, and procurement of the racemate or incorrect enantiomer introduces uncontrolled variability in functional assays [1]. Simply selecting a TRPV4 antagonist without verifying stereochemistry and quantitative potency in the relevant species isoform risks experimental inconsistency and wasted resources.

Quantitative Differentiation Evidence for (S)-6-Chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine


Human TRPV4 Antagonist Potency: Head-to-Head Comparison with Example 82 from the Same Patent

In BHK/AC9 cells expressing human TRPV4, (S)-6-chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine (Example 125) inhibited GSK634775-induced calcium mobilization with an IC₅₀ of 0.5 nM [1]. Under identical assay conditions, Example 82 from the same patent (BDBM50505546) showed an IC₅₀ of 7.9 nM [2]. This represents an approximately 16-fold potency advantage for the target compound over a close structural analog within the same chemical series.

TRPV4 antagonist Ion channel pharmacology Calcium flux assay

Human TRPV4 Potency Advantage Over the Widely Used Reference Antagonist GSK2193874

GSK2193874 is a commonly employed TRPV4 reference antagonist with reported IC₅₀ values of 40 nM (human), 2 nM (rat), and 5 nM (mouse) in GSK634775-induced calcium flux assays [1]. The target compound achieves an IC₅₀ of 0.5 nM at human TRPV4 [2], representing an 80-fold improvement in potency at the human isoform. Against rat TRPV4, the target compound records an IC₅₀ of 1 nM [2], compared to 2 nM for GSK2193874 [1], a 2-fold improvement.

TRPV4 antagonist Species selectivity Reference compound benchmarking

Human vs. Rat TRPV4 Isoform Selectivity Profile – A 2-Fold Discrimination Window

The target compound discriminates between human and rat TRPV4 isoforms by a factor of 2 (human IC₅₀ 0.5 nM vs. rat IC₅₀ 1 nM) [1]. In contrast, GSK2193874 exhibits a 20-fold preference for the rat isoform over human (rat IC₅₀ 2 nM vs. human IC₅₀ 40 nM) [2]. The inverted species preference of the target compound—favoring the human isoform—makes it particularly suitable for human-targeted translational studies where rat-dominant antagonists may under-report target engagement.

Species selectivity TRPV4 isoform Translational pharmacology

CYP3A4 and hERG Off-Target Liability – Quantitative Safety Margins for In Vitro Profiling

In vitro off-target profiling of (S)-6-chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine reveals a CYP3A4 IC₅₀ of 4,000 nM and an hERG IC₅₀ of 8,000 nM [1]. Relative to its human TRPV4 IC₅₀ of 0.5 nM, the compound exhibits a >8,000-fold selectivity window over CYP3A4 and a >16,000-fold window over hERG. While comparative off-target data for Example 82 and Example 123 are not publicly available in BindingDB, GSK2193874 has been profiled against ~200 human receptors, channels, and enzymes and found to be selective for TRPV4 [2], though no discrete IC₅₀ values for CYP3A4 or hERG are reported in the same source.

CYP450 inhibition hERG safety margin Off-target profiling

Recommended Application Scenarios for (S)-6-Chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine Based on Quantitative Differentiation Evidence


Human TRPV4-Focused Translational Pharmacology Requiring Sub-Nanomolar Potency and Human-Preferring Isoform Profile

Programs developing TRPV4 antagonists for human indications—including pulmonary edema, heart failure, pain, and genetic TRPV4 channelopathies—benefit from the compound's 0.5 nM human TRPV4 IC₅₀ and its 2-fold human-over-rat preference [1]. The 80-fold human potency advantage over GSK2193874 means that target engagement can be achieved at lower concentrations, reducing the risk of compound-driven off-target effects in human cell models [2]. The resolved (S)-stereochemistry ensures batch-to-batch reproducibility of the pharmacological signal, which is essential for SAR expansion and lead optimization campaigns built around this chemotype [1].

Species-Selectivity Benchmarking in Rodent vs. Human TRPV4 Assays

The well-characterized 2-fold human/rat potency difference (human IC₅₀ 0.5 nM, rat IC₅₀ 1 nM) makes the compound a valuable tool for calibrating TRPV4-dependent readouts across species [1]. Unlike GSK2193874, which shows a 20-fold rat preference that can distort translational predictions, the target compound's near-equipotency facilitates direct cross-species comparison of TRPV4 pharmacology [1][2]. This is particularly relevant for in vivo efficacy models in rodents where human-to-rat dose extrapolation must be anchored to isoform-specific potency data.

In Vitro Safety Profiling Panels Where Defined CYP3A4 and hERG Margins Are Prerequisite

For CROs and pharmaceutical R&D groups running standardized off-target profiling panels, the availability of quantitative CYP3A4 (IC₅₀ 4,000 nM) and hERG (IC₅₀ 8,000 nM) data for this compound [1] allows its direct inclusion in multi-parameter safety assessment workflows without additional up-front screening. The >8,000-fold and >16,000-fold selectivity windows relative to the TRPV4 IC₅₀ provide a clear basis for setting compound concentrations in follow-up in vitro toxicology assays, minimizing the risk of confounding off-target effects at pharmacologically relevant exposures [1].

Medicinal Chemistry and Lead Optimization Using Example 125 as a Defined Benchmarking Standard

Within the US11260049 patent series, Example 125 occupies a quantitatively defined position: 16-fold more potent than Example 82 (IC₅₀ 7.9 nM) and within 2-fold of Example 123 (IC₅₀ 0.3 nM) [1][2]. This intermediate potency, combined with the availability of CYP3A4 and hERG off-target data [1], makes the compound an ideal benchmarking standard for SAR campaigns aiming to balance TRPV4 potency with ADME-tox optimization. Procurement of the exact (S)-enantiomer eliminates stereochemical ambiguity that could confound structure-activity relationship interpretation across synthesis batches [1].

Quote Request

Request a Quote for (S)-6-chloro-N4-(1,1,1-trifluoropropan-2-yl)pyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.